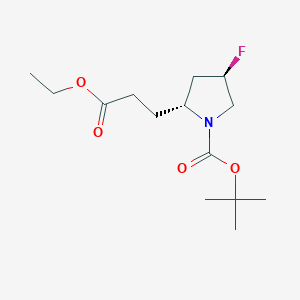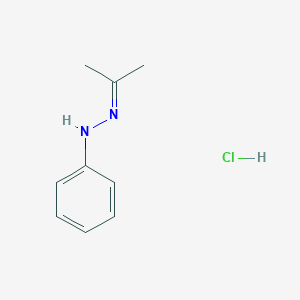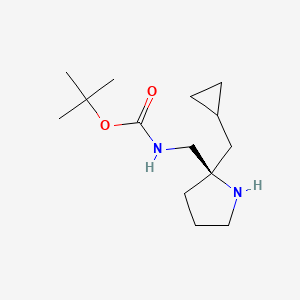
tert-Butyl (R)-((2-(cyclopropylmethyl)pyrrolidin-2-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ®-((2-(cyclopropylmethyl)pyrrolidin-2-yl)methyl)carbamate is a compound that belongs to the class of carbamates. It is commonly used in organic synthesis, particularly in the protection of amine groups. The tert-butyl group provides steric hindrance, making the compound stable under various conditions.
Métodos De Preparación
The synthesis of tert-Butyl ®-((2-(cyclopropylmethyl)pyrrolidin-2-yl)methyl)carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. This reaction is known as Boc protection. The reaction conditions can vary, but common bases used include triethylamine or sodium bicarbonate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran .
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve efficiency and yield .
Análisis De Reacciones Químicas
tert-Butyl ®-((2-(cyclopropylmethyl)pyrrolidin-2-yl)methyl)carbamate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The Boc group can be substituted under acidic conditions, typically using trifluoroacetic acid, to yield the free amine.
Common reagents and conditions used in these reactions include strong acids for deprotection, oxidizing agents for oxidation, and reducing agents for reduction. Major products formed from these reactions include the free amine after deprotection and various oxidized or reduced derivatives .
Aplicaciones Científicas De Investigación
tert-Butyl ®-((2-(cyclopropylmethyl)pyrrolidin-2-yl)methyl)carbamate is widely used in scientific research:
Mecanismo De Acción
The mechanism of action of tert-Butyl ®-((2-(cyclopropylmethyl)pyrrolidin-2-yl)methyl)carbamate involves the protection of amine groups. The Boc group is introduced to the amine via nucleophilic addition to di-tert-butyl dicarbonate. The protected amine can then undergo various chemical transformations without interference from the amine group. The Boc group can be removed under acidic conditions, regenerating the free amine .
Comparación Con Compuestos Similares
Similar compounds to tert-Butyl ®-((2-(cyclopropylmethyl)pyrrolidin-2-yl)methyl)carbamate include:
tert-Butyl carbamate: Used for similar purposes in protecting amine groups.
Carboxybenzyl (CBz) carbamate: Another protecting group for amines, which can be removed by catalytic hydrogenation.
Fluorenylmethoxycarbonyl (FMoc) carbamate: Used in peptide synthesis and can be removed under basic conditions.
The uniqueness of tert-Butyl ®-((2-(cyclopropylmethyl)pyrrolidin-2-yl)methyl)carbamate lies in its stability and ease of removal under mild acidic conditions, making it highly useful in various synthetic applications .
Propiedades
Fórmula molecular |
C14H26N2O2 |
|---|---|
Peso molecular |
254.37 g/mol |
Nombre IUPAC |
tert-butyl N-[[(2R)-2-(cyclopropylmethyl)pyrrolidin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)15-10-14(7-4-8-16-14)9-11-5-6-11/h11,16H,4-10H2,1-3H3,(H,15,17)/t14-/m1/s1 |
Clave InChI |
PBIXMVXKXLYVPC-CQSZACIVSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NC[C@@]1(CCCN1)CC2CC2 |
SMILES canónico |
CC(C)(C)OC(=O)NCC1(CCCN1)CC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[1-(2-fluorobenzenesulfonyl)pyrrolidin-2-yl]carbamate](/img/structure/B13319909.png)
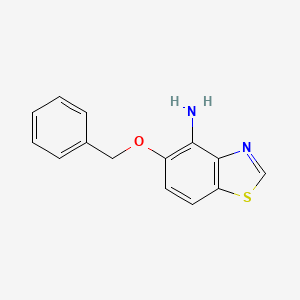
![2-Ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B13319929.png)

![2-Bromo-6-{[(3-hydroxybutyl)amino]methyl}phenol](/img/structure/B13319937.png)
![2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-4-amine](/img/structure/B13319948.png)
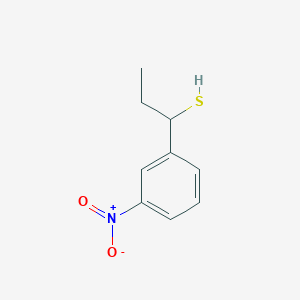

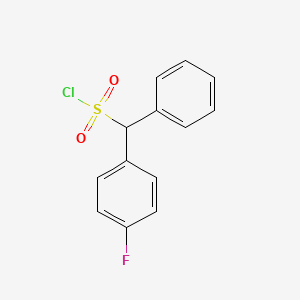
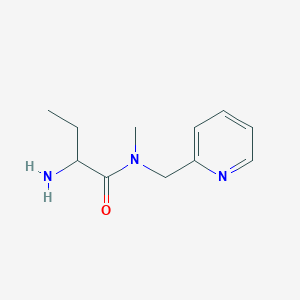

![5-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13319965.png)
